1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

SLC13A5 inhibitor citrate transport metabolic disease

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 757220-86-3) is a sulfonamide-based piperidine derivative featuring a 4-position carboxylic acid and an N-sulfonyl-linked 4-ethoxyphenyl moiety. With a molecular formula of C14H19NO5S and a molecular weight of 313.37 g/mol, the compound belongs to the broader 1-(arylsulfonyl)piperidine-4-carboxylic acid class, a scaffold that has been patented as hormone-sensitive lipase (HSL) inhibitors and inhibitors of extracellular citrate uptake via SLC13A5 (NaCT).

Molecular Formula C14H19NO5S
Molecular Weight 313.37
CAS No. 757220-86-3
Cat. No. B2655432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
CAS757220-86-3
Molecular FormulaC14H19NO5S
Molecular Weight313.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
InChIKeyQKXIQWDSURJWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 757220-86-3) – Structural Classification and Research Provenance


1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 757220-86-3) is a sulfonamide-based piperidine derivative featuring a 4-position carboxylic acid and an N-sulfonyl-linked 4-ethoxyphenyl moiety . With a molecular formula of C14H19NO5S and a molecular weight of 313.37 g/mol, the compound belongs to the broader 1-(arylsulfonyl)piperidine-4-carboxylic acid class, a scaffold that has been patented as hormone-sensitive lipase (HSL) inhibitors and inhibitors of extracellular citrate uptake via SLC13A5 (NaCT) [1]. The compound is supplied primarily as a research-grade building block (typically ≥95% purity) by screening-compound vendors, and its carboxylic acid functionality enables direct use in amide coupling for library synthesis without protecting-group manipulation .

Why 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Within the 1-(arylsulfonyl)piperidine-4-carboxylic acid series, the nature of the 4-substituent on the benzenesulfonyl ring is a critical determinant of target engagement and pharmacokinetic properties. Patent data from the SLC13A5 citrate-uptake inhibitor program demonstrate that ethoxy, methoxy, chloro, bromo, and methyl substituents at this position yield compounds with distinct inhibitory potencies and selectivity profiles [1]. Similarly, in the HSL inhibitor patent family, the 4-alkoxy substituent on the sulfonyl phenyl ring directly influences the lipophilicity and hydrogen-bond-acceptor character of the molecule, parameters that govern both enzyme affinity and off-target binding [2]. A naive interchange—for example, swapping the 4-ethoxy group for a 4-methyl or unsubstituted phenyl analogue—can alter the electron-donating character of the sulfonamide, modify the pKa of the carboxylic acid through inductive effects, and shift the compound's metabolic liability, all without predictability absent comparative data [3]. The evidence sections below quantify these differentiation dimensions where published data permit.

Quantitative Differentiation Evidence for 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid


Ethoxy Substituent Confers Distinct Reactivity Profile Relative to Unsubstituted and Methyl-Substituted Analogues in the SLC13A5 Pharmacophore

US Patent 10,793,522 defines a genus of 1-(benzenesulfonyl)piperidine-4-carboxylic acid amides as SLC13A5 inhibitors and explicitly identifies the ethoxy substituent (R1 = ethoxy) among the preferred embodiments alongside chloro and bromo, while distinguishing it from methyl and methoxy as separate embodiments [1]. The patent's assay data demonstrate that compounds bearing a 4-ethoxybenzenesulfonyl group generate inhibitory activity against SLC13A5-mediated ¹⁴C-citrate uptake in HepG2 cells, with the general pharmacophore requiring the sulfonyl linkage and the carboxylic acid in the 4-position of the piperidine ring for activity [2]. Although the patent discloses IC₅₀ values for various amide derivatives rather than the free carboxylic acid itself, the ethoxy-substituted sulfonyl chloride is used as a key synthetic intermediate, and the resulting ethoxy-containing compounds exhibit IC₅₀ values in the sub-micromolar to low-micromolar range in the SLC13A5 citrate-uptake assay, a potency window comparable to or differentiated from chloro- and methyl-substituted analogues depending on the amide partner [3].

SLC13A5 inhibitor citrate transport metabolic disease

4-Ethoxy Group Modulates Lipophilicity and Hydrogen-Bonding Profile Compared with 4-Methyl and 4-Chloro Analogues

The 4-ethoxy substituent alters key molecular descriptors relative to the closest in-class analogues: 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid (CAS not available; disclosed in WO 2011/029808 [1]) and 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS not available; disclosed in US 10,793,522 [2]). The ethoxy group introduces an oxygen atom capable of acting as a hydrogen-bond acceptor, which is absent in the 4-methyl analogue. In contrast to the 4-chloro analogue, which introduces an electron-withdrawing halogen, the 4-ethoxy group is electron-donating via resonance (+M effect), altering the sulfonamide nitrogen's electronic environment. Computed logP (XLogP3) for 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is approximately 1.8, whereas the 4-methyl analogue would exhibit a lower logP (estimated ~1.5) and the 4-chloro analogue a higher logP (estimated ~2.0) based on additive fragment contributions .

physicochemical property lipophilicity drug-likeness

Carboxylic Acid at Piperidine 4-Position Enables Direct Amide Conjugation Without Deprotection, in Contrast to Ester Prodrug Forms

The free carboxylic acid functionality at the piperidine 4-position of 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid permits direct HATU- or EDCI-mediated amide coupling with primary or secondary amines, a synthetic step employed throughout both the SLC13A5 and HSL patent families to generate diverse amide libraries from a common acid intermediate [1]. In contrast, the corresponding ethyl ester (ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, ChemSpider ID 741224) requires a saponification step prior to amide bond formation, adding one synthetic transformation, reducing overall yield, and introducing potential racemization or side-product formation if other base-sensitive functional groups are present . For procurement decisions, the free acid form saves one synthetic step in downstream derivatization, a quantifiable efficiency gain in library production.

synthetic tractability amide coupling library synthesis

Positional Selectivity of the 4-Ethoxy Group on the Phenyl Ring Excludes Ortho- and Meta-Substituted Regioisomers from the Pharmacophore

Both the SLC13A5 and HSL patent families specify that the aryl sulfonyl substituent is at the 4-position (para) of the benzenesulfonyl ring [REFS-1, REFS-2]. The para-ethoxy substitution pattern of 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid positions the alkoxy group in a vector that extends the molecular length along the sulfonamide axis. Ortho-ethoxy analogues (e.g., 2-ethoxybenzenesulfonyl derivatives) would project the ethoxy group into a sterically confined region adjacent to the piperidine ring, while meta-ethoxy substitution would alter the electronic distribution across the aromatic ring without changing molecular length. In the HSL inhibitor patent, only para-substituted phenyl sulfonyl compounds are claimed, and the ortho and meta variants are excluded from the active scope [3]. This regiochemical constraint is consistent with a binding pocket that accommodates a linear, para-extended substituent but cannot tolerate the bent geometry of ortho or meta isomers.

regioselectivity structure-activity relationship enzyme inhibition

Optimal Application Scenarios for 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid in Research and Industrial Settings


SLC13A5 (NaCT) Citrate-Transport Inhibitor Lead Generation and Focused Library Synthesis

Based on US Patent 10,793,522 B2, which demonstrates that 1-(4-substituted benzenesulfonyl)piperidine-4-carboxylic acid amides are potent inhibitors of the SLC13A5 citrate transporter in HepG2 cells and recombinant HEK293 systems [1], 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid serves as a direct precursor for focused amide library synthesis targeting metabolic diseases. The free carboxylic acid enables single-step HATU-mediated coupling with diverse amine building blocks, allowing rapid exploration of the amide substructure space while retaining the 4-ethoxybenzenesulfonyl pharmacophore that is explicitly claimed as a preferred embodiment in the patent [2].

HSL (Hormone-Sensitive Lipase) Inhibitor Scaffold Optimization

WO 2011/029808 A1 discloses 1-(toluene-4-sulfonyl)-piperidine-4-carboxylic acid amides and 1-(4-methoxybenzenesulfonyl) analogues as HSL inhibitors for the treatment of diabetes [1]. Substituting the 4-methyl or 4-methoxy group with a 4-ethoxy group introduces an incremental lipophilicity shift and an additional hydrogen-bond acceptor, parameters that influence both HSL inhibitory potency and selectivity over related lipases. The compound is suited as a core scaffold for SAR expansion where the 4-ethoxy vector is hypothesized to access a sub-pocket not fully occupied by shorter or less polar substituents [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Supplied by Enamine as catalog number EN300-10230, 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid meets the physicochemical criteria for fragment libraries: molecular weight 313 Da (within the rule-of-three guideline of ≤300 Da for fragments, though slightly above), calculated logP ~1.8, and a balanced distribution of hydrogen-bond donors (1, the carboxylic acid OH) and acceptors (6) [1]. The compound's carboxylic acid can be directly incorporated into fragment-growing strategies via amide coupling without requiring a deprotection step, a logistical advantage in fragment-elaboration workflows [2].

Sulfonamide Pharmacokinetic Property Modulation Studies

The 4-ethoxy substituent on the benzenesulfonyl ring provides a tool for probing the effect of alkoxy-chain length on metabolic stability and plasma protein binding within the 1-(arylsulfonyl)piperidine-4-carboxylic acid series. Switching from 4-methoxy to 4-ethoxy alters the calculated logP by approximately +0.3 units, which can be used to test correlations between lipophilicity and metabolic clearance in liver-microsome stability assays [1]. This makes the compound a useful comparator in ADME optimization campaigns where parallel synthesis of methoxy, ethoxy, and isopropoxy analogues is planned [2].

Quote Request

Request a Quote for 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.